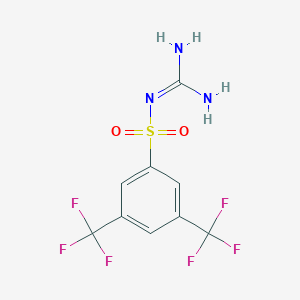

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine

Description

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARQWCVVSWPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-69-3 | |

| Record name | 175136-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway to 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. This compound, characterized by the presence of a highly electron-deficient aromatic ring and a guanidinyl moiety, is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the synthesis, including a retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and scalability. All methodologies are grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

Sulfonylguanidines are a class of compounds with significant biological activities and applications as versatile synthetic intermediates. The 3,5-bis(trifluoromethyl)phenyl motif is of particular interest in drug design due to its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.

The synthesis of this compound presents a two-stage challenge: first, the construction of the highly electrophilic sulfonyl chloride intermediate, and second, the controlled reaction of this intermediate with the nucleophilic guanidine. This guide elucidates a robust and logical pathway to achieve this synthesis efficiently.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection is at the sulfur-nitrogen bond of the sulfonylguanidine, leading back to 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and guanidine. The sulfonyl chloride itself can be synthesized from 3,5-bis(trifluoromethyl)aniline via a Sandmeyer-type reaction, a classic and powerful transformation in aromatic chemistry.[1]

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

The cornerstone of this synthesis is the preparation of the key electrophile, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.[2] The Sandmeyer-type reaction is the method of choice, converting the amino group of 3,5-bis(trifluoromethyl)aniline into a versatile diazonium salt, which is subsequently converted to the sulfonyl chloride.[1]

Experimental Protocol: Sandmeyer-Type Synthesis

Materials:

-

3,5-Bis(trifluoromethyl)aniline (1.0 eq)[3]

-

Concentrated Hydrochloric Acid (HCl) (4.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl) (catalyst)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, suspend 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.

-

Cool the mixture to 0-5 °C in an ice-salt bath. The maintenance of this low temperature is critical to ensure the stability of the diazonium salt intermediate and prevent premature decomposition.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

-

Sulfonylation:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of CuCl. This solution should be freshly prepared and kept cold.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen gas evolution will be observed. This addition must be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several hours or until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing ice-water.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. The bicarbonate wash must be done carefully due to CO₂ evolution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

-

Part II: Guanidinylation of the Sulfonyl Chloride

The final step involves the nucleophilic attack of guanidine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms the stable sulfonamide linkage.[4] Guanidine is typically used as its hydrochloride salt, which requires the presence of a base to liberate the free, nucleophilic form.

Experimental Protocol: Guanidinylation

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)[5]

-

Guanidine Hydrochloride (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.5 eq)

-

Acetonitrile or Tetrahydrofuran (THF) as solvent

-

Ethyl Acetate

-

1M Hydrochloric Acid

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in acetonitrile, add guanidine hydrochloride (1.2 eq).

-

Add the base (e.g., potassium carbonate, 2.5 eq) to the mixture. The use of an inorganic base is crucial to deprotonate the guanidinium salt to the active nucleophile and to quench the HCl byproduct of the reaction.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water.

-

Carefully wash the organic layer with dilute 1M HCl to remove any unreacted guanidine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting solid, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

-

Caption: Overall experimental workflow for the synthesis.

Mechanistic Considerations

The guanidinylation reaction proceeds via a classical nucleophilic substitution at the sulfonyl sulfur. The free guanidine, a potent nitrogen nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically bimolecular and follows a concerted or near-concerted pathway.[6][7] The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring significantly enhances the electrophilicity of the sulfur center, facilitating the nucleophilic attack.

Characterization and Data

The final product and key intermediate should be thoroughly characterized to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | C₈H₃ClF₆O₂S | 312.62[5] | 34-38[5] | White to off-white solid or liquid[8] |

| This compound | C₉H₇F₆N₃O₂S | 335.23[9] | 194[9] | White crystalline solid |

Expected Spectroscopic Data for the Final Product:

-

¹H NMR: Signals corresponding to the aromatic protons and the N-H protons of the guanidinyl group. The N-H protons may appear as broad signals.

-

¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups.

-

¹³C NMR: Resonances for the aromatic carbons (including those attached to the CF₃ groups) and the carbon of the guanidinyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass (335.0160).[9]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), and C-F stretching.

Safety and Handling

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Concentrated acids and bases are highly corrosive.

-

The diazotization reaction can be exothermic and produce unstable diazonium salts. Strict temperature control is essential.

-

Guanidine hydrochloride is harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide has detailed a robust and reproducible two-step synthesis for this compound from commercially available starting materials. By carefully controlling reaction conditions, particularly temperature during the diazotization step, and employing standard purification techniques, the target compound can be obtained in good yield and high purity. The insights into the rationale behind experimental choices and the detailed protocols provide a solid foundation for researchers to successfully synthesize this valuable compound for further application in chemical and pharmaceutical research.

References

-

Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. (2021). ResearchGate. [Link]

-

Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. National Institutes of Health (NIH). [Link]

-

Iodine-Mediated Guanidine Formation through Arylsulfonyl-Activated Thioureas. ResearchGate. [Link]

-

3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. PubChem. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]

-

Proposed mechanism of sulfonylation with sulfonyl chlorides. ResearchGate. [Link]

-

Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. [Link]

-

IR Spectrum of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 97 39234-86-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine (CAS No. 175136-69-3).[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for the rational design of experimental protocols. This document synthesizes available data, predictive insights, and established analytical methodologies to serve as a vital resource for researchers. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide leverages data from closely related analogues and robust predictive models to offer a well-rounded scientific profile.

Introduction: The Significance of the this compound Moiety

The molecular architecture of this compound is noteworthy for its convergence of three key functional groups: a disubstituted aromatic ring with strongly electron-withdrawing trifluoromethyl groups, a sulphonyl group, and a guanidine moiety. The trifluoromethyl groups are known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The sulphonylguanidine group, a strong hydrogen bond donor and acceptor, imparts a unique polarity and potential for specific molecular interactions. This combination suggests that this compound may exhibit intriguing pharmacological properties, making a detailed examination of its physicochemical characteristics a critical first step in its scientific exploration.

Molecular Structure and Core Identifiers

A foundational understanding of a compound begins with its precise chemical identity. The structural and identifying information for this compound is summarized below.

Diagram: Molecular Structure of this compound

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocol (Generalized):

A general procedure for the synthesis of sulphonylguanidines from sulphonyl chlorides is as follows:

-

Dissolution: Dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile).

-

Reaction with Guanidine: Add guanidine hydrochloride and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectral Analysis (Predicted and Comparative)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the aromatic protons and the protons of the guanidine group. The aromatic region will likely show two distinct signals due to the symmetry of the 3,5-disubstituted ring. The protons on the guanidine nitrogen atoms may appear as a broad signal and their chemical shift could be solvent-dependent due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Key signals will include those for the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling. The carbon of the guanidine group will also have a distinct chemical shift.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A single sharp signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethyl groups. The chemical shift of trifluoromethyl groups on a benzene ring typically appears between -60 and -65 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretching (Guanidine) | 3200 - 3400 | Broad bands due to hydrogen bonding. [2][3] |

| C=N Stretching (Guanidine) | 1560 - 1640 | Strong, characteristic peak. [2][3] |

| S=O Stretching (Sulphonyl) | 1300 - 1350 (asymmetric)1140 - 1180 (symmetric) | Two strong absorption bands. |

| C-F Stretching (Trifluoromethyl) | 1100 - 1300 | Strong, complex absorption bands. |

| Aromatic C-H Stretching | 3000 - 3100 | Weak to medium intensity. |

| Aromatic C=C Stretching | 1450 - 1600 | Multiple bands of varying intensity. |

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 336.023. Common fragmentation pathways for sulphonamides include cleavage of the S-N bond and loss of SO₂. [4][5][6][7][8]The presence of the trifluoromethyl groups will also influence the fragmentation pattern.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications. While no specific experimental solubility data for this compound has been found, its solubility can be inferred from its structural components.

-

Aqueous Solubility: The presence of the polar sulphonylguanidine group suggests some degree of water solubility, particularly at pH values where the guanidine moiety is protonated. However, the large, lipophilic 3,5-bis(trifluoromethyl)phenyl group will significantly limit its aqueous solubility.

-

Organic Solvents: The compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as in some polar protic solvents like methanol and ethanol. [9]Its solubility in non-polar solvents like hexane is likely to be very low.

Experimental Protocol for Solubility Determination:

The isothermal shake-flask method is a standard and reliable technique for determining the solubility of a crystalline solid.

Diagram: Isothermal Shake-Flask Solubility Workflow

Caption: A streamlined workflow for determining solubility.

Ionization Constant (pKa)

The pKa value(s) of this compound are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding.

-

Guanidine Moiety: The guanidine group is a strong base with a typical pKa of its conjugate acid around 13.5. [10]This high basicity is due to the resonance stabilization of the protonated guanidinium cation.

-

Sulphonamide Proton: The N-H proton of the sulphonamide group is acidic. The pKa of benzenesulfonamide is around 10. The presence of the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group will significantly increase the acidity of this proton, lowering its pKa.

Expert Insight: It is highly probable that this compound will be a zwitterion over a certain pH range, with a positively charged guanidinium group and a negatively charged sulphonamide nitrogen. The overall charge of the molecule will be highly pH-dependent.

Experimental Protocol for pKa Determination:

Potentiometric titration and UV-metric methods are commonly used for the determination of pKa values. [11][12]

Diagram: General Principle of Potentiometric pKa Determination

Caption: Workflow for determining pKa via potentiometric titration.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a lack of direct experimental data necessitates a degree of prediction and analogy, the information presented herein, grounded in established chemical principles and data from related compounds, offers a robust starting point for any research involving this molecule. The strong electron-withdrawing nature of the trifluoromethyl groups combined with the unique properties of the sulphonylguanidine moiety makes this a compound of significant interest. Further experimental validation of the predicted properties is strongly encouraged and will be crucial for the advancement of its potential applications.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

-

Sun, W., Wu, J. L., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 880–888. [Link]

-

Gao, H., Li, H., Zhang, X., & Ma, C. (2011). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 76(24), 10124–10131. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Dardonville, C., & Caine, B. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. Semantic Scholar. [Link]

-

Gao, H., Li, H., Zhang, X., & Ma, C. (2011). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Guanidine. [Link]

-

Caine, B., Dardonville, C., & Popelier, P. L. A. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(5), 5344–5354. [Link]

-

Caine, B., Dardonville, C., & Popelier, P. (2018). Prediction of Aqueous p K a Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ResearchGate. [Link]

-

Caine, B., Dardonville, C., & Popelier, P. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. The University of Manchester Research Explorer. [Link]

-

Dardonville, C., & Caine, B. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(18), 9999–10008. [Link]

-

Sciencemadness Wiki. (2020). Guanidinium chloride. [Link]

-

Liu, Y., & Flood, A. H. (2019). 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society, 141(42), 16827–16836. [Link]

-

S. A. El-Daly, M. A. El-Atawy, and A. A. El-Gohary. (2014). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 30(4), 1669-1678. [Link]

-

Wang, L., Liu, C., Zhang, S., Wang, Z., & Gong, J. (2020). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. [Link]

-

Heyda, J., Okur, H. I., Hladílková, J., Rembert, K. B., Hunn, W., Yang, T., ... & Cremer, P. S. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(2), 863–870. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

CHEMICAL POINT. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

CHEMICAL POINT. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine. [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]

-

Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron letters, 46(36), 6245–6247. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

-

Pieber, B., & Kappe, C. O. (2017). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 2(4), 515–522. [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. [Link]

-

ResearchGate. (n.d.). Characteristic bands of the IR Spectra of sulfadiazine. [Link]

-

ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Enigmatic Mechanism of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Technical Guide for Advanced Research

Foreword: Charting Unexplored Territory

In the landscape of pharmacological research, the guanidinium moiety is a well-established pharmacophore, renowned for its ability to modulate the activity of various ion channels. This guide delves into the mechanistic possibilities of a complex derivative, 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. While direct experimental data on this specific molecule is not publicly available, this document serves as an in-depth theoretical framework and a practical guide for researchers poised to investigate its properties. By synergizing the known pharmacology of guanidinium compounds with a nuanced analysis of its unique chemical structure, we can construct a robust hypothesis regarding its mechanism of action and outline a clear path for its experimental validation. This paper is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of ion channel modulation.

The Guanidinium Core: A Legacy of Ion Channel Interaction

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, carries a positive charge at physiological pH. This fundamental property is the cornerstone of its interaction with the negatively charged pores of various ion channels. Historically, guanidine and its simpler analogs have been identified as modulators of several key ion channel families.

Voltage-Gated Potassium (Kv) Channels: A Primary Target

A significant body of research points to voltage-gated potassium (Kv) channels as a primary target for guanidinium compounds. Guanidine and its alkyl derivatives have been shown to inhibit Kv channels, leading to a prolongation of the action potential.[1][2] This inhibition is thought to occur via a "pore block" mechanism, where the positively charged guanidinium ion physically occludes the ion conduction pathway.[2] Studies suggest that these compounds bind within the intracellular pore of the channel, perturbing a hydrophobic subunit interface and thereby stabilizing a closed state of the channel.[2] This mechanism of action underlies the therapeutic use of guanidine in conditions like Lambert-Eaton myasthenic syndrome, where enhanced acetylcholine release due to Kv channel blockade can ameliorate muscle weakness.[1][2]

Voltage-Gated Sodium (Nav) Channels: A Modulatory Role

The interaction of guanidinium analogs with voltage-gated sodium (Nav) channels is more complex and appears to be state-dependent. Evidence suggests that these compounds can act as blockers of Nav channels, with their potency and the voltage-dependence of the block being influenced by the internal sodium ion concentration.[3] This suggests a sophisticated interaction within the channel pore, potentially at a multi-ion binding site.[3] The guanidinium moieties of potent neurotoxins like saxitoxin and tetrodotoxin are the key pharmacophores responsible for their high-affinity block of Nav channels, physically occluding the external orifice of the channel pore.[4]

Other Potential Targets

Beyond the primary voltage-gated ion channels, guanidinium derivatives have been shown to interact with other targets, including:

-

Imidazoline Binding Sites: Certain guanidinium compounds have demonstrated the ability to inhibit ligand binding to the I2 subtype of imidazoline sites.[5]

-

5-HT3 Receptors: The cation channel of the 5-HT3 receptor is also susceptible to modulation by guanidinium-containing molecules.[6]

Deconstructing the Moiety: The Influence of 3,5-Bis(trifluoromethyl)benzenesulphonyl

The addition of the 3,5-bis(trifluoromethyl)benzenesulphonyl group to the guanidine core introduces significant chemical complexity that is expected to profoundly influence its pharmacological profile.

Physicochemical Properties

The key features of this substituent are:

-

Bulky Aromatic Ring: The benzene ring provides a large, hydrophobic surface.

-

Electron-Withdrawing Trifluoromethyl Groups: The two -CF3 groups are strongly electron-withdrawing, which will impact the pKa of the guanidinium headgroup and the overall electron distribution of the molecule. The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]

-

Sulphonyl Linker: The sulphonyl group (-SO2-) acts as a flexible linker and can participate in hydrogen bonding.

These features suggest that this compound will be significantly more lipophilic than simple guanidine, potentially altering its membrane permeability and interaction with hydrophobic pockets within target proteins.

A Proposed Mechanism of Action: A Multi-faceted Interaction

Based on the established pharmacology of the guanidinium core and the predicted influence of the 3,5-bis(trifluoromethyl)benzenesulphonyl moiety, we propose a putative mechanism of action centered on the modulation of voltage-gated ion channels, likely with enhanced potency and altered selectivity compared to simpler guanidines.

Hypothesized Primary Mechanism:

We hypothesize that This compound acts as a potent inhibitor of voltage-gated potassium (Kv) channels.

-

Pore Occlusion: The positively charged guanidinium headgroup is predicted to engage in a canonical pore-blocking interaction with the negatively charged residues lining the intracellular vestibule of the Kv channel pore, similar to simpler guanidine analogs.[2]

-

Enhanced Affinity and Selectivity: The bulky and hydrophobic 3,5-bis(trifluoromethyl)phenyl group is likely to engage in additional hydrophobic and potentially π-π stacking interactions with amino acid residues in the channel's inner vestibule or at the protein-lipid interface.[1] This secondary binding interaction would be expected to significantly increase the affinity and residence time of the molecule within the channel, leading to more potent and sustained inhibition. The specific substitution pattern on the phenyl ring could also confer selectivity for certain Kv channel subtypes.

Visualizing the Proposed Interaction:

Caption: Proposed interaction of the compound with a Kv channel.

A Roadmap for Experimental Validation

To rigorously test the proposed mechanism of action, a multi-pronged experimental approach is necessary. The following protocols provide a framework for elucidating the molecular target and functional effects of this compound.

Electrophysiological Characterization

Objective: To determine the functional effects of the compound on various ion channels.

Methodology: Patch-Clamp Electrophysiology

-

Cell Line Selection: Utilize cell lines heterologously expressing specific voltage-gated ion channel subtypes (e.g., HEK293 cells expressing Kv1.2, Nav1.7, etc.). Primary neuron cultures (e.g., dorsal root ganglion neurons) can also be used to assess effects on a native population of channels.

-

Recording Configuration: Employ the whole-cell patch-clamp configuration to record macroscopic currents.

-

Voltage Protocols:

-

For Kv channels: Apply depolarizing voltage steps from a holding potential of -80 mV to elicit outward potassium currents.

-

For Nav channels: Use a series of depolarizing steps from a holding potential of -100 mV to record inward sodium currents.

-

-

Compound Application: Perfuse the cells with increasing concentrations of this compound to determine its effect on current amplitude and kinetics.

-

Data Analysis:

-

Construct concentration-response curves to calculate the IC50 value for channel inhibition.

-

Analyze changes in the voltage-dependence of activation and inactivation.

-

Investigate use-dependence by applying repetitive stimulation protocols.

-

Visualizing the Experimental Workflow:

Caption: Workflow for electrophysiological characterization.

Radioligand Binding Assays

Objective: To identify specific binding sites and determine binding affinity.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the target ion channels.

-

Radioligand Selection: Use a radiolabeled ligand known to bind to the target channel (e.g., [³H]-Tetraethylammonium for some K+ channels, [³H]-Saxitoxin for Nav channels).

-

Competition Binding: Incubate the membranes with the radioligand in the presence of increasing concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand and quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the Ki (inhibitory constant) of the compound by analyzing the competition binding data.

In Silico Modeling

Objective: To predict the binding mode and identify key interacting residues.

Methodology: Molecular Docking

-

Target Structure: Obtain a high-resolution structure of the target ion channel (e.g., from the Protein Data Bank).

-

Ligand Preparation: Generate a 3D structure of this compound and assign appropriate charges.

-

Docking Simulation: Use molecular docking software to predict the binding pose of the compound within the channel pore or at other potential binding sites.

-

Analysis: Analyze the predicted binding poses to identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the proposed experiments, providing a framework for organizing and interpreting results.

| Parameter | Value | Method | Target |

| IC50 | e.g., 5.2 ± 0.8 µM | Patch-Clamp | Kv1.2 |

| Ki | e.g., 2.7 ± 0.5 µM | Radioligand Binding | Kv1.2 |

| Effect on Activation | e.g., +15 mV shift | Patch-Clamp | Kv1.2 |

| Effect on Inactivation | e.g., -10 mV shift | Patch-Clamp | Kv1.2 |

| Docking Score | e.g., -9.8 kcal/mol | Molecular Docking | Kv1.2 Pore |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, this guide provides a scientifically grounded framework for its investigation. The convergence of evidence from the known pharmacology of guanidinium compounds and the predicted influence of its complex substituent strongly suggests a primary role as a potent modulator of voltage-gated ion channels, particularly Kv channels. The experimental protocols outlined herein offer a clear and logical path to elucidate its molecular target, functional effects, and therapeutic potential. Future research should also explore its effects on a broader panel of ion channels and in relevant in vivo models of diseases where ion channel dysfunction is implicated, such as epilepsy, chronic pain, and cardiac arrhythmias. The unique chemical architecture of this molecule may hold the key to developing novel and selective therapeutics.

References

-

Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PubMed Central. Available at: [Link]

-

Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. PubMed. Available at: [Link]

-

Block of sodium channels by internal mono- and divalent guanidinium analogues. Modulation by sodium ion concentration. PubMed Central. Available at: [Link]

-

Interaction of Guanidinium Compounds and K+ Channel Modulators With Imidazoline Binding Sites in Rabbit Kidney. PubMed. Available at: [Link]

-

Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. MDPI. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available at: [Link]

-

Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells. PubMed. Available at: [Link]

Sources

- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Block of sodium channels by internal mono- and divalent guanidinium analogues. Modulation by sodium ion concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Interaction of guanidinium compounds and K+ channel modulators with imidazoline binding sites in rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Guanidine (CAS No. 175136-69-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing available data and applying established principles of chemical reactivity and structure-activity relationships, this document aims to serve as a valuable resource for researchers exploring the potential of this and related compounds.

Chemical Identity and Physicochemical Properties

3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine is a synthetic organic compound characterized by a central guanidine core functionalized with a 3,5-bis(trifluoromethyl)benzenesulfonyl group. This substitution pattern, particularly the presence of two trifluoromethyl groups, significantly influences the electronic and lipophilic properties of the molecule, which are critical determinants of its chemical behavior and biological activity.

Chemical Structure:

Figure 1: 2D structure of 3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 175136-69-3 | [1] |

| Molecular Formula | C₉H₇F₆N₃O₂S | [1] |

| IUPAC Name | N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | [1] |

| Synonyms | 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine | [1] |

| Molecular Weight | 335.23 g/mol | [1] |

| InChI Key | WTARQWCVVSWPSK-UHFFFAOYSA-N | [1] |

| Melting Point | 194 °C | [1] |

| Boiling Point | 379.8 °C at 760 mmHg | [1] |

| Density | 1.71 g/cm³ | [1] |

Proposed Synthesis Protocol

Reaction Scheme:

Sources

solubility of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical data to provide actionable insights and a robust experimental framework for determining thermodynamic solubility. We will explore the physicochemical drivers of this compound's solubility and present a definitive protocol for its empirical determination.

Molecular Profile and Predicted Solubility Behavior

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. This compound is a complex molecule with distinct regions of high lipophilicity and high polarity, which dictates its interaction with various organic solvents.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 175136-69-3 | [1] |

| Molecular Formula | C₉H₇F₆N₃O₂S | [1] |

| Molecular Weight | 335.23 g/mol | [1] |

| Melting Point | 194 °C | [1] |

| Calculated XLogP3 | 4.16770 | [1] |

| Density | 1.71 g/cm³ | [1] |

The key to understanding its solubility lies in its two primary structural features:

-

The 3,5-Bis(trifluoromethyl)phenyl Group: This portion of the molecule is electron-withdrawing and highly lipophilic (fat-loving). The two trifluoromethyl (-CF₃) groups are potent electron sinks and contribute significantly to the molecule's nonpolar character. This region favors interactions with nonpolar or moderately polar solvents through van der Waals forces. The high calculated XLogP3 value of 4.17 is a direct consequence of this large, fluorinated aromatic system, predicting poor solubility in water but favorable solubility in many organic media.[1]

-

The Sulphonylguanidine Headgroup: In stark contrast, the -SO₂-NH-C(=NH)NH₂ group is highly polar and capable of acting as both a hydrogen bond donor (from the N-H groups) and acceptor (at the oxygen and nitrogen atoms). This functional group will seek to interact with polar solvents, particularly those that can participate in hydrogen bonding.

This inherent duality—a large lipophilic tail and a polar, hydrogen-bonding head—suggests that the compound's solubility will be highly dependent on the solvent's ability to accommodate both moieties. Solvents that can effectively solvate both the nonpolar aromatic ring and the polar headgroup are expected to be the most effective.

Based on these structural characteristics, we can predict the following solubility trends:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have strong dipole moments capable of solvating the polar sulphonylguanidine group, while their organic nature can accommodate the lipophilic ring.

-

Moderate to High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol. These alcohols can engage in hydrogen bonding with the headgroup. Solubility may be slightly lower than in polar aprotic solvents if the alkyl portion of the alcohol is too small to effectively solvate the large aromatic system.

-

Moderate Solubility Expected: In chlorinated solvents like Dichloromethane (DCM) and Chloroform. These are weakly polar and can solvate the lipophilic body of the molecule, but they are less effective at solvating the highly polar headgroup.

-

Low to Insoluble Expected: In nonpolar solvents such as hexanes, heptane, and toluene. These solvents lack the polarity and hydrogen-bonding capability required to overcome the strong intermolecular forces (including hydrogen bonds and crystal lattice energy) of the sulphonylguanidine group in the solid state.

The Critical Distinction: Thermodynamic vs. Kinetic Solubility

In drug discovery and development, it is crucial to differentiate between thermodynamic and kinetic solubility.[2][3]

-

Thermodynamic Solubility is the true equilibrium value. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[4] This is the "gold standard" measurement, essential for formulation and preclinical development. The determination of thermodynamic solubility requires allowing the system to reach equilibrium, which can take 24 hours or more.[5]

-

Kinetic Solubility is a measure of the concentration at which a compound precipitates out of a solution under specific, non-equilibrium conditions.[2] It is often measured in high-throughput screening by adding a concentrated stock of the compound (e.g., in DMSO) to an aqueous buffer.[6] The resulting value can be significantly higher than the thermodynamic solubility because the compound may initially form a supersaturated solution or a less stable, more soluble amorphous precipitate.[3]

For the purposes of developing a robust understanding of this compound for formulation or synthesis, determining its thermodynamic solubility is paramount. The protocol provided in the following section is designed for this purpose.

Definitive Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the universally accepted shake-flask method for determining the thermodynamic solubility of a compound in an organic solvent.[5] This method is based on the principle of achieving equilibrium between the undissolved solid and the saturated solution. It is adapted from industry-standard practices and principles outlined in regulatory guidelines like the OECD Test Guideline 105.[7][8][9]

Rationale Behind Experimental Choices

-

Using Excess Solid: An excess of the solid compound is crucial to ensure that the solvent becomes fully saturated and that equilibrium is established with the most stable solid form.

-

Equilibration Time (24h): Many complex organic molecules can take a significant amount of time to reach true equilibrium. A 24-hour incubation period is a standard in the pharmaceutical industry to ensure that the dissolution process is complete and any potential transformations to more stable, less soluble polymorphs have occurred.[5]

-

Temperature Control: Solubility is temperature-dependent. Conducting the experiment at a controlled temperature (e.g., 25 °C) is essential for reproducibility.

-

Filtration: A sub-micron (e.g., 0.22 µm) filter is used to remove all undissolved solid particles, ensuring that the analyzed sample represents only the truly dissolved compound.

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

Weigh approximately 2-5 mg of this compound into a 2 mL glass vial. The key is to have a significant excess of solid that will remain undissolved.

-

Using a calibrated pipette, add exactly 1.0 mL of the desired organic solvent to the vial.

-

Seal the vial securely with a screw cap containing a solvent-resistant septum (e.g., PTFE-lined).

-

-

Equilibration:

-

Place the vial onto an orbital shaker or rotator in a temperature-controlled environment set to 25 °C.

-

Agitate the slurry for 24 hours at a speed sufficient to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After 24 hours, remove the vial and let it stand for 30 minutes to allow the excess solid to settle.

-

Carefully draw a portion of the supernatant (the clear liquid above the solid) into a 1 mL syringe.

-

Attach a 0.22 µm solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe.

-

Discard the first 0.1-0.2 mL of filtrate to saturate the filter material and avoid adsorption effects.

-

Filter the remaining solution into a clean HPLC vial.

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

-

Create a set of calibration standards by serially diluting the stock solution.

-

Analyze the filtered sample and the calibration standards by a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of the filtered sample by comparing its response to the calibration curve. The resulting concentration is the thermodynamic solubility.

-

Data Presentation and Interpretation

The results from the experimental protocol should be recorded systematically to allow for clear comparison across different solvents.

Table of Thermodynamic Solubility for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Assessment |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Record Experimental Data | Calculate | e.g., Very Soluble |

| Acetonitrile | 37.5 | Record Experimental Data | Calculate | ||

| Acetone | 20.7 | Record Experimental Data | Calculate | ||

| Polar Protic | Methanol | 32.7 | Record Experimental Data | Calculate | |

| Ethanol | 24.6 | Record Experimental Data | Calculate | ||

| Weakly Polar | Dichloromethane (DCM) | 9.1 | Record Experimental Data | Calculate | e.g., Sparingly Soluble |

| Tetrahydrofuran (THF) | 7.6 | Record Experimental Data | Calculate | ||

| Nonpolar | Toluene | 2.4 | Record Experimental Data | Calculate | e.g., Insoluble |

| n-Heptane | 1.9 | Record Experimental Data | Calculate |

Interpretation: By correlating the experimental solubility data with solvent properties like the dielectric constant, polarity, and hydrogen bonding capability, a comprehensive solubility map can be constructed. This map is invaluable for selecting appropriate solvents for chemical reactions, purifications (crystallization), and formulation development.

References

-

Test No. 105: Water Solubility - OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-105-water-solubility_9789264069589-en][7][8]

-

OECD 105 - Water Solubility - Situ Biosciences. [URL: https://situbiosciences.com/environmental-testing/phys-chem-testing/oecd-105-water-solubility/][10]

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay][5]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. [URL: https://www.analytice.com/en/technical-sheet/oecd-105-water-solubility-test-at-20-c][11]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.chegg.com/homework-help/questions-and-answers/experiment-1-determination-solubility-class-according-functional-group-present-organic--q110360705][12]

-

Solubility testing in accordance with the OECD 105 - FILAB. [URL: https://www.filab.fr/en/our-services/physico-chemical-analyses/solubility-testing-in-accordance-with-the-oecd-105/][9]

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [URL: https://www.scribd.com/document/422204481/Procedure-For-Determining-Solubility-of-Organic-Compounds]

-

3,5-bis(trifluoromethyl)benzenesulfonyl guanidine - Echemi. [URL: https://www.echemi.com/products/pd20220623-3-5-bis-trifluoromethyl-benzenesulfonyl-guanidine.html][1]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.deanza.edu/chemistry/pdf/12B/Solubility.pdf]

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. [URL: https://www.inventivapharma.com/wp-content/uploads/2020/07/Solubility-Toolbox.pdf][6]

-

Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/invitro-adme/solubility-testing/][2]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/163013-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/][3]

-

Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343468593_Optimizing_solubility_Kinetic_versus_thermodynamic_solubility_temptations_and_risks][4]

Sources

- 1. echemi.com [echemi.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. inventivapharma.com [inventivapharma.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Characterization of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the complex organic molecule, 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. While a complete experimental dataset for this specific molecule is not publicly available, this document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. By examining the spectroscopic data of structurally related compounds and applying fundamental principles of spectroscopic interpretation, we can predict and understand the expected spectral features of the target molecule. This guide emphasizes the "why" behind experimental choices and provides a framework for acquiring and interpreting high-quality spectroscopic data.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines several key functional groups that will give rise to distinct signals in various spectroscopic analyses. Understanding the constituent parts of the molecule is the first step in predicting its spectral fingerprint.

The molecule consists of a central benzene ring substituted with two trifluoromethyl (CF₃) groups at the 3 and 5 positions, a sulphonyl group (-SO₂-), and a guanidine group (-NH-C(=NH)-NH₂). Each of these components will contribute uniquely to the NMR, IR, and Mass spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we would be interested in ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for this molecule, a more polar solvent like DMSO-d₆ would likely be required to achieve sufficient solubility due to the polar sulphonylguanidine moiety.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

The chemical shift range for ¹⁹F is much larger than for ¹H, so the spectral width must be set accordingly.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the guanidine group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.0 - 8.5 | Singlet | 1H | Aromatic proton at C4 |

| 7.8 - 8.2 | Singlet | 2H | Aromatic protons at C2 and C6 |

| 7.0 - 7.5 | Broad Singlet | 4H | Guanidine (-NH, -NH₂) protons |

Rationale:

-

The aromatic protons will appear as two distinct signals due to the symmetry of the 3,5-disubstituted benzene ring. The single proton at the 4-position will be a singlet, and the two equivalent protons at the 2 and 6 positions will also appear as a singlet. Their downfield chemical shifts are due to the deshielding effect of the electron-withdrawing sulphonyl and trifluoromethyl groups.

-

The guanidine protons are expected to be broad due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with residual water in the solvent. Their chemical shift can be highly variable and dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| 155 - 160 | Guanidine carbon (C=N) |

| 140 - 145 | Aromatic carbon attached to sulfur (C1) |

| 130 - 135 (quartet) | Aromatic carbons attached to CF₃ (C3, C5) |

| 120 - 125 (quartet) | Trifluoromethyl carbons (CF₃) |

| 125 - 130 | Aromatic carbons (C2, C4, C6) |

Rationale:

-

The guanidine carbon will be significantly downfield due to its attachment to three nitrogen atoms.

-

The aromatic carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The trifluoromethyl carbons themselves will also be quartets.

-

The remaining aromatic carbons will have chemical shifts influenced by the electron-withdrawing substituents.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be the simplest, showing a single signal for the two equivalent trifluoromethyl groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| -60 to -65 | Singlet | -CF₃ |

Rationale:

-

The two CF₃ groups are chemically equivalent due to the symmetry of the molecule, resulting in a single resonance. The chemical shift is in the typical range for trifluoromethyl groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

Experimental Protocol: IR Spectrum Acquisition

Protocol:

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample to be placed on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the sample spectrum is recorded, and the background is automatically subtracted. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Guanidine (-NH, -NH₂) |

| 1650 - 1600 | C=N stretching | Guanidine |

| 1580 - 1450 | C=C stretching | Aromatic ring |

| 1350 - 1300 | Asymmetric SO₂ stretching | Sulphonyl |

| 1180 - 1140 | Symmetric SO₂ stretching | Sulphonyl |

| 1300 - 1100 | C-F stretching | Trifluoromethyl |

Rationale:

-

The N-H stretching vibrations of the guanidine group will appear as broad bands in the high-frequency region of the spectrum.

-

The C=N stretching of the guanidine group will give a strong absorption in the double bond region.

-

The sulphonyl group will exhibit two characteristic strong stretching bands.

-

The C-F stretching vibrations of the trifluoromethyl groups will result in very strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition

Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent or through a chromatographic system like GC-MS or LC-MS.

-

Ionization Technique: Electrospray ionization (ESI) would be a suitable technique for this molecule due to its polarity. Electron ionization (EI) could also be used, but might lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the molecule (C₉H₇F₆N₃O₂S).

-

Major Fragmentation Pathways: Fragmentation is likely to occur at the weaker bonds in the molecule.

Caption: Plausible fragmentation pathway for this compound.

Rationale:

-

Loss of the guanidinyl radical is a likely fragmentation pathway.

-

Cleavage of the C-S bond would lead to the formation of the 3,5-bis(trifluoromethyl)phenyl radical cation.

-

Loss of the entire sulphonylguanidine side chain is also possible.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By understanding the contributions of each functional group to the NMR, IR, and Mass spectra, researchers can confidently approach the characterization of this and other structurally related molecules. The provided protocols offer a starting point for acquiring high-quality data, and the predicted spectral features serve as a roadmap for interpretation. While experimental data for the target molecule is not yet available in the public domain, the principles and examples from related compounds laid out in this guide provide a solid foundation for its future spectroscopic analysis.

References

-

MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. Retrieved from [Link]]

-

Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]1]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link]]

-

MDPI. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]]

-

Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Retrieved from ]

-

PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]]

Sources

A Technical Guide to Investigating the Biological Targets of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Hypothesis-Driven Approach for Drug Discovery Professionals

Preamble: Deciphering a Molecule of Untapped Potential

In the landscape of medicinal chemistry, the discovery of novel bioactive molecules often begins not with a known target, but with a structure of interest. 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine represents such a molecule. While direct biological studies on this specific entity are not extensively documented, its constituent moieties—the highly basic guanidinium headgroup and the lipophilic, electron-withdrawing 3,5-bis(trifluoromethyl)phenyl tail—are well-established pharmacophores present in a range of clinically relevant agents. This guide, therefore, adopts a hypothesis-driven framework to explore the potential biological targets of this compound. We will dissect its structural components, extrapolate potential activities from analogous compounds, and provide robust, field-proven experimental workflows for target identification and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of this and structurally related molecules.

Part 1: Structural Dissection and Hypothesis Generation

The structure of this compound suggests a molecule capable of engaging in multiple modes of biological interaction.

-

The Guanidinium Headgroup: The guanidinium group is a protonated, highly basic functional group at physiological pH. It is a key feature of the amino acid arginine, enabling it to participate in a rich network of hydrogen bonding and electrostatic interactions with biological macromolecules. In medicinal chemistry, the guanidine moiety is considered a "privileged scaffold" due to its recurrent appearance in drugs targeting a wide array of proteins and even nucleic acids.[1] Its ability to interact with phosphate backbones makes DNA a plausible target, potentially through minor groove binding, a mechanism observed in other guanidine-containing anticancer agents.[1][2] Furthermore, its structural mimicry of the arginine side chain suggests it could be a competitive inhibitor for enzymes that process arginine or related substrates, such as Nitric Oxide Synthase (NOS).[3]

-

The 3,5-Bis(trifluoromethyl)phenyl Tail: The bis(trifluoromethyl)phenyl moiety is a common feature in modern pharmaceuticals. The two trifluoromethyl (-CF3) groups are strongly electron-withdrawing and significantly increase the lipophilicity of the benzene ring. This moiety is known to improve pharmacokinetic properties and can engage in specific interactions with protein binding pockets, including hydrophobic and halogen-bonding-like interactions.[4] Notably, compounds bearing this group have demonstrated activities as anticancer agents and potent inhibitors of drug-resistant bacteria.[4][5] For instance, a naphthofuran derivative containing a 3,5-bis(trifluoromethyl)phenyl group was shown to directly bind to the ligand-binding domain of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator in liver cancer.[6]

Based on this structural analysis, we can formulate several primary hypotheses for the potential biological targets of this compound:

Hypothesis 1: Direct DNA Interaction. The cationic guanidinium group may mediate binding to the minor groove of DNA, leading to cytotoxic effects in cancer cells.[1]

Hypothesis 2: Enzyme Inhibition. The compound may act as an inhibitor of enzymes that recognize arginine or similar cationic substrates. This includes classes like Nitric Oxide Synthases (NOS), or other enzymes where a positively charged group is critical for substrate recognition.[3] The guanidine moiety in the drug Terbogrel, for example, is a potent inhibitor of Thromboxane A2 synthase.[7]

Hypothesis 3: Nuclear Receptor Modulation. The lipophilic bis(trifluoromethyl)phenyl tail could enable binding to hydrophobic ligand-binding domains of nuclear receptors or other transcription factors, such as HNF4α.[6]

Hypothesis 4: Ion Channel or Transporter Modulation. The guanidinium group is a known modulator of certain ion channels and transporters, such as the sodium-hydrogen exchanger (NHE).[3]

Part 2: Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to identify and validate the biological target(s) of a novel compound. The following workflows are designed to systematically test our hypotheses.

Workflow 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry

This workflow aims to "fish" for binding partners from a complex biological sample (e.g., cell lysate) without prior bias.

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, has become a cornerstone of molecular design.[1] The unique physicochemical properties imparted by these groups—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics—offer a powerful toolkit for optimizing the performance of bioactive molecules and catalysts.[1][2] The 3,5-bis(trifluoromethyl)phenyl motif, in particular, has emerged as a "privileged" structural element. Its potent electron-withdrawing nature and steric bulk have been successfully leveraged to enhance binding affinities, improve pharmacokinetic profiles, and create highly effective organocatalysts.[3][4] This guide delves into the synthesis, characteristics, and prospective applications of a molecule that embodies this design philosophy: this compound. While the specific discovery of this compound is not extensively documented in dedicated literature, its existence is a logical and compelling extension of the well-established principles of medicinal and synthetic chemistry. This document serves as a comprehensive technical guide for researchers and drug development professionals seeking to understand and potentially utilize this promising, albeit underexplored, chemical entity.

Section 1: The Genesis of a Molecule - A Rationale-Driven Approach

The conceptualization of this compound stems from the synergistic combination of two powerful pharmacophores: the sulfonylguanidine core and the 3,5-bis(trifluoromethyl)phenyl moiety.

The Sulfonylguanidine Core: A Versatile Pharmacophore